

# m-PEG12-DSPE molecular weight and formula

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## Compound of Interest

Compound Name: *m*-PEG12-DSPE

Cat. No.: B8027856

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An In-Depth Technical Guide to **m-PEG12-DSPE**

## Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-12] (**m-PEG12-DSPE**) is an amphiphilic polymer-lipid conjugate widely utilized in the fields of drug delivery and nanotechnology. It consists of a hydrophobic tail, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), and a hydrophilic head, a methoxy-terminated polyethylene glycol (m-PEG) chain with 12 PEG units. This structure allows **m-PEG12-DSPE** to self-assemble in aqueous environments, forming structures like micelles and liposomes.

The inclusion of a PEG chain on the surface of these nanocarriers provides "stealth" characteristics, which helps to reduce clearance by the reticuloendothelial system (RES), prolonging circulation time in the bloodstream and enhancing the accumulation of therapeutic agents at target sites through the enhanced permeability and retention (EPR) effect.<sup>[1][2][3]</sup> Beyond its role in drug delivery systems, **m-PEG12-DSPE** also serves as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).<sup>[4]</sup> This guide provides a comprehensive overview of the molecular properties, experimental applications, and key methodologies associated with **m-PEG12-DSPE**.

## Core Molecular Data

The fundamental physical and chemical properties of **m-PEG12-DSPE** are summarized below.

Property	Value	Source(s)
Molecular Weight	1318.73 g/mol	[4]
Chemical Formula	C67H132NO21P	

## Applications in Drug Delivery and Bioconjugation

The unique amphiphilic nature of **m-PEG12-DSPE** makes it a critical component in various advanced therapeutic platforms.

- **Stealth Liposomes and Nanoparticles:** When incorporated into lipid-based nanoparticles, the PEG chains of **m-PEG12-DSPE** form a hydrophilic corona on the particle surface. This layer sterically hinders the adsorption of plasma proteins (opsonization), which would otherwise mark the nanoparticles for rapid clearance by phagocytic cells of the immune system. This "stealth" effect is crucial for drugs that require extended circulation times to reach their therapeutic targets, such as in cancer therapy.
- **PROTAC Linker:** **m-PEG12-DSPE** can be used as a PEG-based linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The PEG linker connects the ligand that binds to the target protein and the ligand that binds to the E3 ligase.

## Key Experimental Protocols

The following protocols are standard methodologies for the preparation and characterization of **m-PEG12-DSPE**-containing nanocarriers for drug delivery applications.

### Protocol 1: Preparation of m-PEG12-DSPE Liposomes by Thin-Film Hydration

This method is a widely used technique for the preparation of liposomes.

Materials:

- Primary phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

- Cholesterol
- **m-PEG12-DSPE**
- Hydrophobic drug (if applicable)
- Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
- Aqueous hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
- Rotary evaporator
- Extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm)

#### Methodology:

- **Lipid Dissolution:** Dissolve the lipids (e.g., DSPC, cholesterol, and **m-PEG12-DSPE** in a desired molar ratio, such as 55:40:5) and the hydrophobic drug in the organic solvent in a round-bottom flask.
- **Film Formation:** Attach the flask to a rotary evaporator and remove the organic solvent under vacuum. A thin, uniform lipid film will form on the inner surface of the flask.
- **Drying:** To ensure complete removal of residual solvent, place the flask under high vacuum for a minimum of 2 hours.
- **Hydration:** Hydrate the lipid film with the aqueous buffer. The buffer should be pre-heated to a temperature above the phase transition temperature ( $T_m$ ) of the lipids (e.g., 60-65°C for DSPC). Agitate the flask by vortexing to form multilamellar vesicles (MLVs).
- **Size Reduction (Extrusion):** To produce unilamellar vesicles with a uniform size distribution, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm). This process is typically repeated an odd number of times (e.g., 11-21 passes) to ensure homogeneity.
- **Purification:** Remove any unencapsulated drug by methods such as size exclusion chromatography or dialysis.

## Protocol 2: Characterization of Liposome Size and Zeta Potential

Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the prepared liposomes.

Materials:

- Liposome suspension from Protocol 1
- Hydration buffer for dilution
- DLS instrument
- Cuvettes for DLS measurement

Methodology:

- Sample Preparation: Dilute the liposome suspension with the hydration buffer to an appropriate concentration to avoid multiple scattering effects.
- Instrument Setup: Place the diluted sample in a cuvette and insert it into the DLS instrument. Allow the sample to equilibrate to the desired temperature (e.g., 25°C).
- Data Acquisition: Perform the measurement according to the instrument's software to obtain the average hydrodynamic diameter (Z-average), PDI, and zeta potential. A PDI value below 0.3 is generally indicative of a monodisperse and homogeneous population of liposomes.

## Protocol 3: Determination of Encapsulation Efficiency

This protocol quantifies the amount of drug successfully encapsulated within the liposomes.

Materials:

- Drug-loaded liposome suspension
- Method for separating free drug (e.g., size exclusion chromatography column, dialysis cassette, or ultrafiltration unit)

- Lysis buffer or solvent (e.g., methanol or a solution containing a surfactant like Triton X-100)
- Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)

#### Methodology:

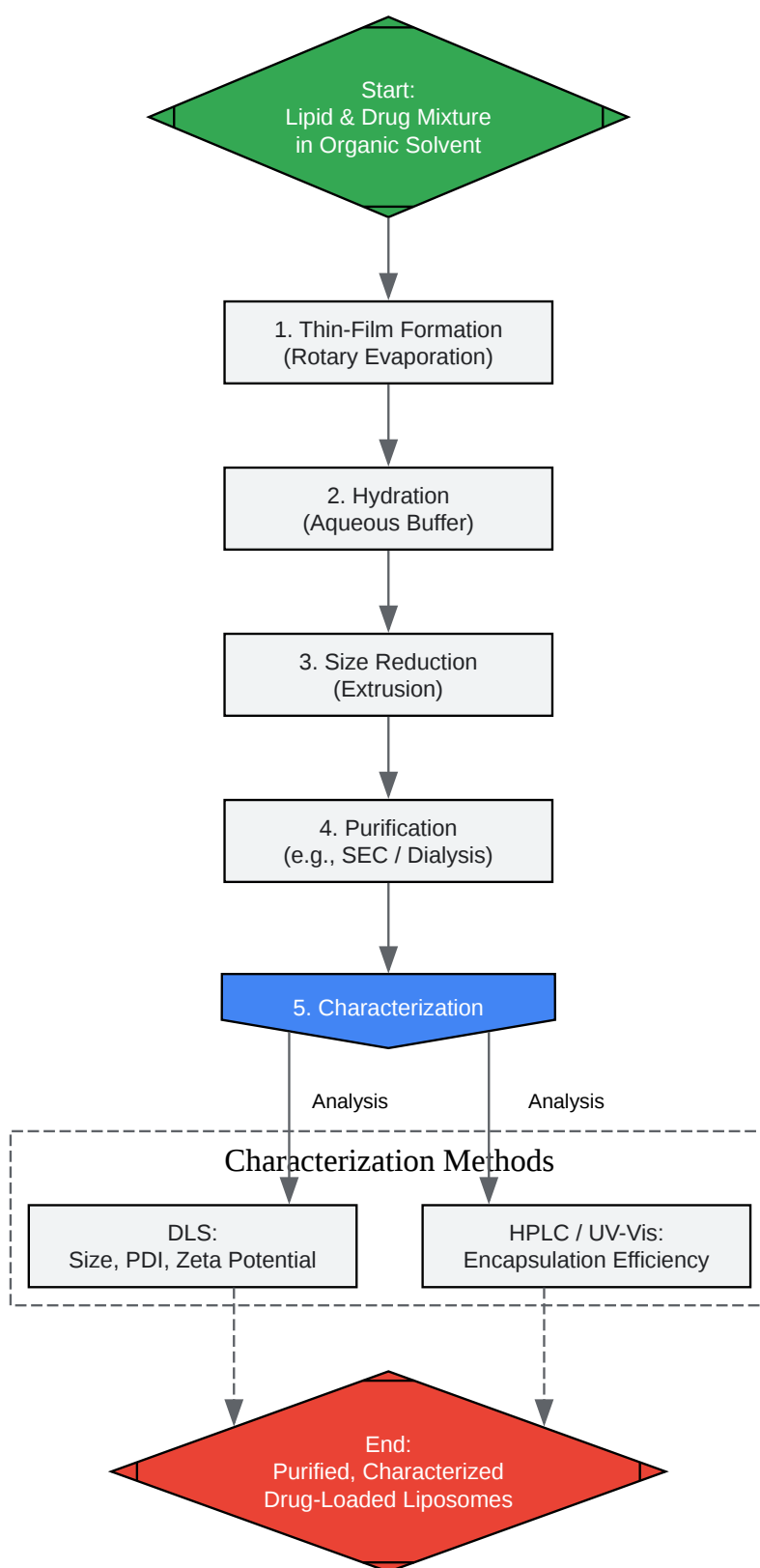
- Separation: Separate the unencapsulated ("free") drug from the liposomes using a suitable technique like size exclusion chromatography or dialysis.
- Quantification of Free Drug: Measure the concentration of the drug in the fraction containing the unencapsulated drug.
- Lysis of Liposomes: Disrupt the liposomes from the purified fraction to release the encapsulated drug by adding the lysis buffer or solvent.
- Quantification of Encapsulated Drug: Measure the concentration of the drug in the lysed liposome solution.
- Calculation: Calculate the Encapsulation Efficiency (%EE) using the following formula:

$$\%EE = (\text{Total Drug} - \text{Free Drug}) / \text{Total Drug} * 100$$

## Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to **m-PEG12-DSPE**.

Caption: Self-assembly of a PEGylated liposome for drug delivery.



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Caption: Experimental workflow for liposome preparation and characterization.

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